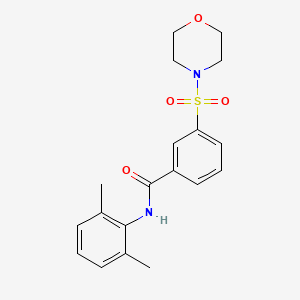![molecular formula C16H20ClNO3 B5796107 3-[(4-chloro-2,5-dimethoxyphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5796107.png)
3-[(4-chloro-2,5-dimethoxyphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-chloro-2,5-dimethoxyphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one, commonly known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. This molecule is widely used in scientific research to study the physiological and biochemical effects of adenosine A1 receptor modulation.
Mecanismo De Acción
DPCPX acts as a competitive antagonist of the adenosine A1 receptor, meaning it binds to the receptor and prevents adenosine from binding. This results in a blockade of the downstream signaling pathways that are activated by adenosine binding to the receptor.
Biochemical and Physiological Effects:
DPCPX has been shown to have several biochemical and physiological effects, including the modulation of cardiovascular function, neurotransmission, and inflammation. In cardiovascular research, DPCPX has been used to study the effects of adenosine A1 receptor blockade on heart rate, blood pressure, and coronary blood flow. In neurobiology, DPCPX has been used to study the effects of adenosine A1 receptor modulation on neurotransmitter release and synaptic plasticity. In inflammation research, DPCPX has been used to study the effects of adenosine A1 receptor blockade on the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DPCPX is a potent and selective antagonist of the adenosine A1 receptor, making it an ideal tool for studying the effects of adenosine A1 receptor modulation. However, its potency and selectivity can also be a limitation, as it may not be suitable for studying the effects of other adenosine receptor subtypes. Additionally, DPCPX can be difficult to synthesize and purify, which may limit its availability for some research applications.
Direcciones Futuras
There are several future directions for research involving DPCPX. One area of interest is the role of adenosine A1 receptor modulation in neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of novel adenosine A1 receptor antagonists with improved potency, selectivity, and pharmacokinetic properties. Finally, there is also interest in studying the effects of adenosine A1 receptor modulation on other physiological processes, such as metabolism and immune function.
Métodos De Síntesis
The synthesis of DPCPX involves several steps, including the condensation of 4-chloro-2,5-dimethoxyaniline with cyclohexanone, followed by the alkylation of the resulting intermediate with 5,5-dimethylcyclohexanone. The final product is obtained after several purification steps, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
DPCPX is widely used in scientific research to study the physiological and biochemical effects of adenosine A1 receptor modulation. This receptor is known to play a key role in several physiological processes, including the regulation of cardiovascular function, neurotransmission, and inflammation. DPCPX is commonly used to block the adenosine A1 receptor and study its effects on these processes.
Propiedades
IUPAC Name |
3-(4-chloro-2,5-dimethoxyanilino)-5,5-dimethylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO3/c1-16(2)8-10(5-11(19)9-16)18-13-7-14(20-3)12(17)6-15(13)21-4/h5-7,18H,8-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSHSDRMMMWUAQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NC2=CC(=C(C=C2OC)Cl)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chloro-2,5-dimethoxyanilino)-5,5-dimethylcyclohex-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5796044.png)
![N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5796054.png)

![3-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoacrylamide](/img/structure/B5796076.png)
![2-ethyl-2-methyl-3-[(1-methylpropylidene)amino]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5796083.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxy-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B5796101.png)

![2-(4-chlorophenyl)-N-{[(2-chlorophenyl)amino]carbonothioyl}acetamide](/img/structure/B5796115.png)
![N-[4-(4-chlorophenoxy)phenyl]-2-methylbenzamide](/img/structure/B5796128.png)

